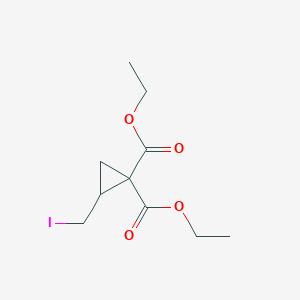

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C10H15IO4. It is a cyclopropane derivative that contains two ester groups and an iodomethyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl 2-allylmalonate with iodine in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is cooled to low temperatures (around -5°C to 0°C) during the addition of reagents and then allowed to warm to room temperature for completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of substituted cyclopropane derivatives.

Reduction: Formation of diethyl 2-(hydroxymethyl)cyclopropane-1,1-dicarboxylate.

Oxidation: Formation of diethyl 2-(carboxymethyl)cyclopropane-1,1-dicarboxylate.

Aplicaciones Científicas De Investigación

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mecanismo De Acción

The mechanism of action of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution, while the ester groups can participate in various transformations. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to ring-opening reactions.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl cyclopropane-1,1-dicarboxylate: Lacks the iodomethyl group and is less reactive in substitution reactions.

Diethyl 2-bromomethylcyclopropane-1,1-dicarboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group, leading to different reactivity.

Diethyl 2-chloromethylcyclopropane-1,1-dicarboxylate: Contains a chloromethyl group, which is less reactive than the iodomethyl group.

Uniqueness

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the iodomethyl group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful compound for various research applications.

Actividad Biológica

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (DICD) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of DICD typically involves the iodination of diethyl 2-allylmalonate using sodium hydride (NaH) and iodine (I₂). The reaction pathway can be summarized as follows:

- Starting Material : Diethyl 2-allylmalonate.

- Reagents : Sodium hydride and iodine.

- Process : The reaction yields DICD, which can then undergo further transformations to yield derivatives with enhanced biological activity.

The synthesis process has been documented in various studies, with details on the purification methods such as column chromatography and characterization techniques including NMR and mass spectrometry .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of DICD and its derivatives. For instance, compounds derived from DICD have shown promising results against several bacterial strains, including Bacillus cereus and Escherichia coli. The biological activity can be quantitatively measured through the following parameters:

- IC50 Values : The concentration required to inhibit 50% of the enzyme activity.

- Zone of Inhibition : The area around a compound where bacterial growth is inhibited.

| Compound | IC50 (nmol) | Zone of Inhibition (mm) |

|---|---|---|

| Compound 10a | 43.292 | 1.2 ± 0.15 (E. coli) |

| Compound 10b | 48.638 | 2.2 ± 0.25 (B. cereus) |

These results indicate that DICD derivatives may serve as effective antimicrobial agents, particularly in combating antibiotic-resistant strains .

The mechanism by which DICD exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit specific enzymes or interfere with bacterial cell wall synthesis, similar to other known antimicrobial agents .

Case Studies

A notable case study involved the evaluation of DICD derivatives in diabetic models where they were tested for their ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism. The findings indicated that certain derivatives displayed significant inhibitory activity, which could be beneficial in managing postprandial blood glucose levels in diabetic patients .

Research Findings

- Antibacterial Activity : Compounds derived from DICD were evaluated against multiple strains, showing varied effectiveness.

- Enzyme Inhibition : Some derivatives exhibited competitive inhibition against α-glucosidase with low IC50 values.

- Structural Activity Relationship (SAR) : Variations in structure led to differences in biological activity, suggesting that modifications could enhance efficacy .

Propiedades

IUPAC Name |

diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUCLLNNEFPGAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1CI)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451062 |

Source

|

| Record name | Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144296-42-4 |

Source

|

| Record name | Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.